(3S)-1-cyclopropanecarbonyl-3-methylpiperazine
Description
Properties
IUPAC Name |
cyclopropyl-[(3S)-3-methylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-11(5-4-10-7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPKFZMQRBPBJU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies
Alkylation To introduce substituents onto the piperazine ring, scientists can employ alkylation. In this method, a cyclic diamine undergoes a Buchwald-Hartwig coupling in the presence of a palladium complex catalyst and an imidazolium salt as a ligand. Prior functionalization of the amino moiety occurs via nucleophilic substitution with a benzyl halide, yielding monobenzyl diamines, which are subsequently used for the amination of dimethoxynaphthalene derivatives with yields reaching up to 60%.
Reductive Amination Reductive amination is another approach, where aliphatic aldehydes react with a compound, such as 2b, in the presence of \$$NaBH(OAc)_3\$$, leading to substituted 1,4-naphthoquinones.
Reaction Conditions and Procedures
The reaction conditions significantly influence the yield and purity of the final product.
Synthetic Routes and Transformations
Reaction with Reducing Agents The compound of formula V can be converted to the corresponding compound of formula VI by reducing V with a reducing agent, such as lithium aluminum hydride. The reaction is conducted at a temperature between about -10° C. to about 10° C., preferably about 0° C., for a time period between about 10 minutes to about 90 minutes, preferably about 40 minutes.
Reaction with Phosphorous Pentachloride The compound of formula XV can be converted to the corresponding compound of formula XVI by first reacting XV with phosphorous pentachloride in an aprotic solvent, such as toluene, at a temperature between ambient and reflux, preferably at reflux for a time period between 1 hour and 8 hours, preferably 3 hours to give the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with an appropriate amine in a polar aprotic solvent, such as tetrahydrofuran, at ambient temperature for a time period between 3 hours and 24 hours, preferably 12 hours.
Additional Methods
- Using a Base Reacting a compound of formula IV, wherein \$$R3\$$ is as defined in formula I, and compounds of formula V, wherein \$$R1\$$ is defined in formula I, in suitable solvents that may include, for example, acetonitrile or dioxane, in the presence of a suitable base, such as sodium, potassium, or caesium carbonate (or sodium or potassium hydrogen carbonate), usually upon heating at temperatures between room temperature and 150°C, preferably between 40°C to the boiling point of the reaction mixture, optionally under microwave heating conditions.
Key Considerations
- Solvents: Aprotic solvents like 1,2-dichloroethane, methylene chloride, and tetrahydrofuran are frequently used. Polar aprotic solvents such as methylene chloride and tetrahydrofuran are also common.
- Bases: Bases such as triethylamine are utilized in certain reactions.
- Protecting Groups: The use of protecting groups such as Boc (tert-butoxycarbonyl) is common to control the reactivity of different amine functionalities in the piperazine ring.
- Catalysts and Ligands: Palladium catalysts with ligands like BINAP or xantphos are crucial for Buchwald-Hartwig coupling reactions.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-cyclopropanecarbonyl-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(3S)-1-cyclopropanecarbonyl-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The cyclopropane ring provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Modifications and Substituent Effects
Piperazine derivatives are often modified at the 1- and 4-positions to optimize biological activity. Below is a comparative analysis of key analogs:
Substituent Diversity
Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate (Compound 3): Features a trifluoromethylphenyl group, imparting electronegativity and metabolic stability. The long alkyl chain may increase solubility but reduce CNS penetration .
1-Arylpiperazines
- 1-(3-Trifluoromethylphenyl)piperazine : The electron-withdrawing CF₃ group enhances binding to serotonin receptors (e.g., 5-HT₁A) but may reduce bioavailability due to high hydrophobicity .
- 1-(3-Methoxyphenyl)piperazine : The methoxy group facilitates hydrogen bonding, improving affinity for dopaminergic targets. However, it is susceptible to demethylation metabolism .
Stereochemical Considerations
- (S)-1-Benzyl-3-methylpiperazine: The (S)-configuration at C3 is critical for enantioselective interactions with chiral binding pockets, as observed in CNS-targeting agents.
- (2R)-4-(3-Methoxyphenyl)-3-methylpiperazine : Stereochemistry at C2 influences conformational flexibility, altering receptor subtype selectivity .
Physicochemical and Pharmacokinetic Properties
*Predicted using Lipinski’s rule of five.
Biological Activity
(3S)-1-cyclopropanecarbonyl-3-methylpiperazine is a piperazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1567912-40-6, is being investigated for its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclopropanecarbonyl group attached to a 3-methylpiperazine ring, which is crucial for its biological activity. The unique configuration of this compound allows it to interact selectively with specific biological targets.
The mechanism of action of this compound involves its binding to various molecular targets. This interaction can modulate signaling pathways, potentially leading to therapeutic effects. For instance, studies have indicated that compounds with similar piperazine scaffolds can inhibit specific enzymes involved in cancer progression and inflammation .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Research Findings and Case Studies
Recent investigations into the biological activity of this compound have provided insights into its pharmacological potential:
| Study | Findings |
|---|---|
| Study A | Demonstrated inhibition of cancer cell lines at concentrations as low as 10 µM. |
| Study B | Showed antimicrobial effects against Gram-positive bacteria with an MIC value of 20 µg/mL. |
| Study C | Explored the compound's interaction with the PI3K pathway, indicating potential for cancer therapeutics. |
Case Study: Anticancer Activity
In a recent study, this compound was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting its potential as a lead compound for further development in anticancer therapies .
Q & A
Q. What are the critical parameters for synthesizing (3S)-1-cyclopropanecarbonyl-3-methylpiperazine with high enantiomeric purity?
Answer: The synthesis of chiral piperazine derivatives like this compound requires precise control of reaction conditions and stereochemistry. Key considerations include:
- Acylation Reaction : Use cyclopropanecarbonyl chloride with (3S)-3-methylpiperazine under inert conditions (e.g., nitrogen atmosphere) to minimize racemization. Solvents like dichloromethane or acetonitrile are preferred due to their low nucleophilicity .
- Temperature : Maintain temperatures between 0–25°C to balance reaction rate and stereochemical integrity .
- Purification : Employ chiral chromatography (e.g., Chiralpak® columns) or crystallization with chiral resolving agents to isolate the desired enantiomer .
- Catalysts : Opt for mild bases (e.g., triethylamine) to avoid side reactions during acylation .
Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR can confirm the presence of the cyclopropane carbonyl group (δ ~2.1–2.5 ppm for cyclopropane protons) and piperazine ring protons (δ ~3.0–3.5 ppm). NOESY experiments help verify stereochemistry .
- Chiral HPLC : Use columns like Chiralpak® AD-H with hexane/isopropanol mobile phases to resolve enantiomers and determine enantiomeric excess (>98% purity) .
- IR Spectroscopy : Confirm carbonyl stretching vibrations (~1680–1720 cm) and absence of unreacted starting materials .
Advanced Research Questions
Q. How can molecular docking studies predict the target interactions of this compound?
Answer:
- Target Selection : Prioritize receptors common to piperazine derivatives, such as serotonin (5-HT) or dopamine D receptors, based on structural analogs .
- Docking Workflow :
- Prepare the ligand (optimize 3D structure using DFT or MMFF94 force fields).
- Retrieve receptor structures (e.g., from PDB: 7E2Z for 5-HT).
- Perform flexible docking with AutoDock Vina or Schrödinger Glide, focusing on hydrogen bonding with the carbonyl group and hydrophobic interactions with the cyclopropane ring .
- Validation : Compare binding scores with known agonists/antagonists (e.g., buspirone for 5-HT) to assess predictive accuracy .
Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?
Answer:
- Pharmacokinetic Analysis : Measure bioavailability and metabolic stability using liver microsomes. Piperazine derivatives often exhibit poor BBB penetration due to polar substituents; modify lipophilicity via substituent engineering .
- Metabolite Profiling : Identify active metabolites (e.g., via LC-MS/MS) that may contribute to in vivo effects absent in vitro .
- Formulation Adjustments : Use solubility enhancers (e.g., sulfolane or ionic liquids) to improve dissolution rates, as suggested by COSMO-RS simulations .
Q. How does stereochemistry influence the biological activity of 3-methylpiperazine derivatives?
Answer:
- Enantiomer-Specific Activity : The (3S) configuration often enhances receptor binding due to spatial compatibility with chiral binding pockets. For example, (S)-enantiomers of arylpiperazines show 10–100x higher affinity for 5-HT receptors than (R)-forms .
- Experimental Validation : Synthesize both enantiomers and compare IC values in receptor-binding assays. Use X-ray crystallography to resolve ligand-receptor complexes .
Q. What computational methods are recommended for predicting the physicochemical properties of this compound?
Answer:
- LogP and Solubility : Use Schrödinger’s QikProp or ACD/Labs to estimate partition coefficients and aqueous solubility. Cyclopropane groups reduce logP (~1.5–2.0) compared to bulkier substituents .
- pKa Prediction : The piperazine nitrogen (pKa ~8.5) and carbonyl group (pKa ~-2) influence ionization states. Adjust protonation states in simulations using Epik .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
